molecular formula C41H36O3P2 B6297512 (1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) CAS No. 2119686-35-8

(1S,1'S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)

Cat. No.: B6297512
CAS No.: 2119686-35-8
M. Wt: 638.7 g/mol
InChI Key: UAVRIRWLEFEGBK-ZYBCLOSLSA-N
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Description

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a chiral phosphine ligand known for its unique structure and properties. This compound is widely used in asymmetric catalysis and forms complexes with transition metals, making it valuable in various fields of scientific research.

Mechanism of Action

The mechanism of action of this compound is likely related to its role as a ligand in various chemical reactions . As a ligand, it can bind to a central metal atom, forming a coordination complex. This can significantly alter the reactivity of the metal atom, enabling it to participate in various chemical reactions .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection .

Future Directions

The future directions for this compound could involve further exploration of its reactivity in various chemical reactions . This could potentially lead to the development of new synthetic methods and the creation of novel organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the reaction of 9,9-dimethyl-9H-xanthene-4,5-diol with (2-methoxyphenyl)(phenyl)phosphane under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the type of reaction and the reagents used.

Scientific Research Applications

(1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • (1S,1’S)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphane)
  • (1S,1’S)-(Oxybis(2,1-phenylen))bis((2-methoxyphenyl)(phenyl)phosphine)

Uniqueness

Compared to similar compounds, (1S,1’S)-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) offers unique properties due to the presence of the 9,9-dimethyl-9H-xanthene moiety. This structural feature enhances its stability and reactivity, making it a preferred choice in certain catalytic applications.

Properties

IUPAC Name

(S)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVRIRWLEFEGBK-ZYBCLOSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)[P@@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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